molecular formula C14H8ClFO4 B6406158 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% CAS No. 1261913-33-0

5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95%

Cat. No.: B6406158
CAS No.: 1261913-33-0
M. Wt: 294.66 g/mol
InChI Key: YZBBMZIIWXDZHT-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid (5-FCBA) is an organic compound that is widely used in scientific research due to its unique properties. It is a white powder with a molecular weight of 300.18 g/mol and a melting point of 178-182 °C. 5-FCBA has a wide range of applications in the field of biochemistry and physiology, including synthesis of drugs and other compounds, as well as in the study of metabolic pathways and enzyme activities.

Mechanism of Action

5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% is a carboxylic acid that binds to the active sites of enzymes and other proteins. It is also a potent inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% can interfere with the activity of certain ion channels, which can affect the flow of ions across the cell membrane.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% has been found to inhibit the activity of certain ion channels, which can affect the flow of ions across the cell membrane. Additionally, 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% has been found to have an effect on gene expression and cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% in lab experiments include its ability to modulate the activity of enzymes and ion channels, as well as its ability to interfere with gene expression and cell signaling pathways. Additionally, 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% is relatively stable and has a low toxicity. The main limitation of 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% is that it is not water soluble, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for the use of 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% in scientific research include further study of its effects on metabolic pathways and enzyme activities, as well as its potential to be used in drug design and drug delivery. Additionally, further research could be conducted on its ability to modulate the activity of ion channels and its potential to be used in gene therapy. Additionally, further research could be conducted on its potential to be used in the development of new drugs and therapies.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% is synthesized through a two-step reaction. The first step involves the reaction of 4-carboxy-3-fluorophenol and 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The second step involves the condensation of the resulting product with aqueous sodium hydroxide to form 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95%.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% has a wide range of applications in scientific research. It is used in the study of metabolic pathways, enzyme activities, and the synthesis of drugs and other compounds. It is also used in the study of cell signaling pathways and the regulation of gene expression. Additionally, 5-(4-Carboxy-3-fluorophenyl)-2-chlorobenzoic acid, 95% is used in the study of drug targets and drug metabolism.

Properties

IUPAC Name

4-(3-carboxy-4-chlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBBMZIIWXDZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690938
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-33-0
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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